molecular formula C18H21N3 B6630543 3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine

3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine

Cat. No.: B6630543
M. Wt: 279.4 g/mol
InChI Key: HNSPONHSADJLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine, also known as ENPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. This compound has also been shown to have neuroprotective properties and can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine in lab experiments is its potent anticancer properties. This compound has been shown to be effective against various cancer cell lines at low concentrations, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of 3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine. One direction is the investigation of its potential applications in combination with other anticancer agents. This compound has been shown to enhance the effects of other anticancer agents, such as cisplatin and doxorubicin, and further studies are needed to determine the optimal combination and dosing. Another direction is the investigation of its potential applications in other disease states, such as neurodegenerative diseases and autoimmune disorders. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical applications.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. This compound has shown promise as an anticancer agent, anti-inflammatory agent, and neuroprotective agent, and further studies are needed to determine its safety and efficacy in vivo and its potential for clinical applications.

Synthesis Methods

3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine can be synthesized using various methods, including the reaction of 1-(2-naphthyl) ethanone with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and the addition of methyl iodide. Another method involves the reaction of 1-(2-naphthyl) ethanone with ethyl diazoacetate, followed by cyclization with hydrazine hydrate and the addition of ethyl iodide. Both methods yield this compound as a white crystalline solid.

Scientific Research Applications

3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential applications in neuroprotection and as an anti-inflammatory agent.

Properties

IUPAC Name

3-ethyl-1-methyl-N-(1-naphthalen-2-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-4-17-18(12-21(3)20-17)19-13(2)15-10-9-14-7-5-6-8-16(14)11-15/h5-13,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSPONHSADJLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(C)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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